2-({2-hydroxy-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propyl}amino)-2-(hydroxymethyl)-1,3-propanediol
Overview
Description
2-({2-hydroxy-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propyl}amino)-2-(hydroxymethyl)-1,3-propanediol is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.19982200 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lanthanide Clusters with Sandglass-like Topology
Research involving similar polyhydroxy Schiff-base compounds has led to the development of nonanuclear lanthanide clusters with unique sandglass-like topology. These compounds, characterized by their magnetic properties, have been studied for their potential applications in materials science, particularly in single-molecule magnetism behavior, which is of interest for data storage technologies (Zou, Sheng, Chen, & Liang, 2015).
Metal Complex Assembly
The compound has also been used as a ligand in the synthesis of new dinuclear cobalt (II, III) and tetranuclear manganese (III) complexes. These complexes have been studied for their magnetic properties and structural data, offering insights into their potential applications in catalysis and materials science (Zhu, Zhang, Cui, Bi, Ke, Xie, & Chen, 2014).
Schiff Base Complexes
The synthesis and study of Schiff base complexes involving related compounds have revealed interesting structural features and potential applications. For example, complexes with MnIV, dinuclear CoIICoIII, and tetranuclear CuII have been synthesized, showing various coordination spheres and magnetic properties. These findings are important for understanding the reactivity and assembly of metal-organic frameworks (Back, de Oliveira, Canabarro, & Iglesias, 2015).
Defective Dicubic Ln2Ni2 Clusters
Another application involves the synthesis of defective dicubic Ln2Ni2 clusters, which have been characterized for their magnetic properties. Such compounds are of interest for their potential applications in magnetic materials and as models for studying metal-metal interactions (Ou, Li, Zou, Wang, & Liang, 2018).
Functional Modification of Hydrogels
Further, the functional modification of hydrogels through condensation reactions with various aliphatic and aromatic amines, including related compounds, has been explored. These modifications aim to enhance the physical properties of hydrogels for potential applications in drug delivery systems and tissue engineering (Aly, Aly, & El-Mohdy, 2015).
Properties
IUPAC Name |
2-[[2-hydroxy-3-[2-(4-methoxyphenyl)indol-1-yl]propyl]amino]-2-(hydroxymethyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-29-19-8-6-16(7-9-19)21-10-17-4-2-3-5-20(17)24(21)12-18(28)11-23-22(13-25,14-26)15-27/h2-10,18,23,25-28H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLQNMRKVYKQCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNC(CO)(CO)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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